BenchChemオンラインストアへようこそ!

PD 145065

endothelin receptor pharmacology renal hemodynamics vasoconstriction reversal

Select PD 145065 for simultaneous, high-affinity blockade of ETA and ETB receptors—delivering 2.5-fold greater reversal of established ET-1 vasoconstriction versus BQ-123 and superior ETB antagonism compared to Ro 46-2005. Essential for renal hemodynamics, airway, and cardiac studies where dual antagonism is critical. Research-use-only peptide; inquire for bulk pricing.

Molecular Formula C52H67N7O10
Molecular Weight 950.1 g/mol
CAS No. 153049-49-1
Cat. No. B1679108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 145065
CAS153049-49-1
SynonymsAc-(5H-dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-Leu-Asp-Ile-Ile-Trp)
acetyl-(5H-dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan)
PD 145065
PD-145065
PD145065
Molecular FormulaC52H67N7O10
Molecular Weight950.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
InChIInChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1
InChIKeyHRAQSWKGRRUBDJ-OMUAVVNCSA-N
Commercial & Availability
Standard Pack Sizes0.3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 145065 (CAS 153049-49-1): A Non-Selective Endothelin ETA/ETB Receptor Antagonist for Experimental Pharmacology


PD 145065 (Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp) is a potent, non-selective endothelin receptor antagonist that binds with high affinity to both ETA and ETB receptor subtypes [1]. This hexapeptide analog, originally developed by Parke-Davis (Pfizer), acts as a competitive antagonist at vascular and non-vascular endothelin receptors, blocking the vasoconstrictor and mitogenic effects of endothelin-1, endothelin-3, and sarafotoxins [2]. Unlike selective ETA antagonists, PD 145065 provides simultaneous blockade of both receptor subtypes, making it a critical tool for dissecting the complex interplay of ETA and ETB receptor-mediated physiology in experimental systems.

Why Substituting PD 145065 with Selective ETA Antagonists or Alternative Non-Selective Blockers May Compromise Experimental Outcomes


Endothelin receptor pharmacology is characterized by complex, context-dependent signaling where ETA and ETB receptors often exert opposing or synergistic effects [1]. Selective ETA antagonists like BQ-123 fail to block ETB-mediated vasoconstriction, bronchoconstriction, and clearance functions, while alternative non-selective antagonists such as Ro 46-2005 exhibit markedly weaker potency at ETB receptors [2]. Furthermore, PD 145065's peptide structure yields distinct metabolic stability and tissue penetration profiles that differ substantially from small-molecule alternatives, rendering simple molar potency comparisons insufficient for experimental substitution. Direct comparative studies demonstrate that PD 145065 produces quantitatively distinct reversal of established ET-1 responses, differential tissue-specific antagonism, and unique efficacy patterns in vivo that cannot be reproduced by substituting alternative ET receptor antagonists at equivalent concentrations.

Quantitative Differentiation Evidence for PD 145065 Relative to Comparator Compounds


Superior Reversal of Established ET-1 Vasoconstriction in Perfused Kidney Compared to Selective ETA Antagonist BQ-123

In rat isolated perfused kidney preparations with established ET-1-induced vasoconstriction, PD 145065 demonstrates significantly greater reversal efficacy than the selective ETA antagonist BQ-123 at equimolar concentrations [1]. This superiority is attributed to PD 145065's ability to simultaneously antagonize both ETA and ETB receptors, which both contribute to renal vasoconstriction in this model.

endothelin receptor pharmacology renal hemodynamics vasoconstriction reversal

Distinct Receptor Binding Profile: ETA vs. ETB Affinity Differentiation

PD 145065 exhibits potent, dual receptor antagonism with quantitatively defined affinities for both endothelin receptor subtypes . This balanced, non-selective profile distinguishes it from selective ETA antagonists and provides a baseline reference for interpreting mixed antagonist pharmacology.

receptor binding ETA receptor ETB receptor IC50

Superior Potency Against ETB-Mediated Airway Contractions Compared to Non-Peptide Antagonist Ro 46-2005

PD 145065 demonstrates markedly greater potency than the non-peptide non-selective antagonist Ro 46-2005 in inhibiting contractions mediated by ETB receptor activation in guinea-pig airway preparations [1]. At concentrations where PD 145065 (10⁻⁵ M) effectively antagonizes ETB-mediated contractions, Ro 46-2005 shows minimal to no effect even at 3-10× higher concentrations.

airway pharmacology ETB receptor bronchoconstriction IRL 1620

Quantified Metabolic Stability Profile Relative to Next-Generation Analog PD 156252

PD 145065 exhibits defined metabolic instability in biological matrices, which has been quantitatively characterized relative to its N-methylated analog PD 156252 [1]. This stability profile is a critical parameter for experimental design, as the compound's relatively rapid degradation in tissue homogenates must be accounted for in ex vivo and in vitro assays.

metabolic stability peptide stability hexapeptide antagonists in vitro metabolism

Differential Antagonism of ET-1 vs. ET-3 Inotropic Effects in Ventricular Myocardium

PD 145065 exhibits differential antagonism of ET-1 versus ET-3-induced positive inotropic effects in rabbit ventricular myocardium, revealing pharmacologically distinct endothelin receptor populations [1]. This property enables the compound to serve as a pharmacological tool for discriminating between ETA1 (PD 145065-sensitive) and ETA2 (PD 145065-resistant) receptor subtypes in cardiac tissue.

cardiac pharmacology positive inotropic effect endothelin-3 ETA receptor subtypes

Optimal Experimental Applications for PD 145065 Based on Quantitative Differentiation Evidence


Dissecting ETA vs. ETB Contributions to Renal Vasoconstriction

Based on its 2.5-fold greater reversal of established ET-1 vasoconstriction in perfused kidney compared to BQ-123 (56.9% vs. 22.8% at 10⁻⁶ M) [1], PD 145065 is the preferred antagonist for studies requiring simultaneous blockade of both ETA and ETB receptors in renal hemodynamic experiments. This application is particularly relevant for investigating cyclosporine A-induced nephrotoxicity, where both antagonists attenuated renal vasoconstriction by approximately 50% [2].

Pulmonary Pharmacology Studies Targeting ETB Receptor Function

PD 145065's demonstrated superiority over Ro 46-2005 in antagonizing ETB-mediated airway contractions—producing effective blockade at concentrations 30- to 100-fold lower [1]—makes it the optimal choice for studies of ETB receptor function in bronchial and parenchymal tissues. This includes investigations of asthma pathophysiology, pulmonary hypertension, and the role of endothelin in airway inflammation.

Cardiac Pharmacology: Discriminating ETA1 and ETA2 Receptor Subtypes

The differential antagonism profile of PD 145065—abolishing ET-3-induced positive inotropic effects at 10⁻⁵ M while leaving high-concentration ET-1 responses unaffected [1]—enables researchers to pharmacologically distinguish between ETA receptor subtypes in ventricular myocardium. This application is essential for studies investigating the molecular basis of endothelin-mediated cardiac contractility and for characterizing novel endothelin receptor ligands.

Metabolic Stability Studies and Formulation Development for Peptide ET Antagonists

The quantitatively defined metabolic stability profile of PD 145065—with 20.5% remaining in intestinal homogenate and 35.5% remaining in liver homogenate [1]—establishes it as a reference standard for evaluating peptide stability improvements and for developing protease inhibitor formulations. This application is critical for researchers working to overcome the poor bioavailability and short duration of action inherent to peptide-based endothelin antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 145065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.